“[1,4’-Bipiperidine]-4’-carboxamide dihydrochloride” is a chemical compound . It is also known as “CLOCAPRAMINE DIHYDROCHLORIDE MONOHYDRATE” and is used in the treatment of schizophrenia . It is also referred to as “4,4’-Bipiperidine dihydrochloride” and is used in the synthesis of organomodified montmorillonite (MMT) clay .
The synthesis of “[1,4’-Bipiperidine]-4’-carboxamide dihydrochloride” involves the use of 4,4′-Bipiperidyl dihydrochloride in the synthesis of organomodified montmorillonite (MMT) clay .
The molecular formula of “[1,4’-Bipiperidine]-4’-carboxamide dihydrochloride” is C10H20N2 . The average mass is 168.279 Da and the monoisotopic mass is 168.162643 Da .
“[1,4’-Bipiperidine]-4’-carboxamide dihydrochloride” has a density of 1.0±0.1 g/cm3 . Its boiling point is 251.4±8.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.9±3.0 kJ/mol . The flash point is 99.9±9.4 °C . The index of refraction is 1.500 . The molar refractivity is 51.1±0.3 cm3 .
[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride is a chemical compound with the molecular formula . It is classified as a piperidine derivative and is recognized for its potential applications in medicinal chemistry, particularly in drug development. This compound is of interest due to its structural features that may influence its biological activity, making it a candidate for further pharmacological studies.
The compound can be sourced from various chemical suppliers and research institutions. It is classified under the category of amides, specifically as a carboxamide derivative of bipiperidine. The compound is often utilized in the synthesis of other complex organic molecules and is studied for its pharmacological properties, particularly in the context of neurological research and drug design .
The synthesis of [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride typically involves several key steps:
The synthesis may involve techniques such as refluxing in organic solvents, use of coupling agents like HATU (hexafluoro-phosphate azabenzotriazole) for amide bond formation, and purification methods including crystallization or chromatography .
The molecular structure of [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride features two piperidine rings connected through a carbonyl group. The structural representation can be summarized as follows:
The compound's three-dimensional conformation significantly influences its biological activity and interaction with receptors .
[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride can participate in various chemical reactions:
These reactions are typically conducted under controlled temperature and pressure conditions to optimize yields and minimize by-products .
The mechanism of action for [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride primarily involves its interaction with specific biological targets, such as receptors or enzymes related to neurological pathways. The presence of piperidine rings suggests potential interactions with neurotransmitter systems, possibly influencing pathways associated with mood regulation or cognitive function.
Research indicates that compounds with similar structures may exhibit activity by modulating receptor activity or inhibiting specific enzymes involved in neurotransmitter metabolism. Further studies are required to elucidate the precise mechanisms through which this compound exerts its effects .
[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride has several potential applications:
Ongoing research continues to explore its pharmacological potential and application in therapeutic contexts .
The bipiperidine core is synthesized via nucleophilic substitution between piperidine derivatives. One optimized route involves the reaction of 4-piperidinone with piperidine under Leuckart–Wallach conditions or reductive amination. This forms the critical C-N bond between the piperidine units. A superior approach utilizes N-protected-4-aminopiperidine as a nucleophile attacking 4-chloropyridine hydrochloride, followed by catalytic hydrogenation to saturate the pyridine ring. This method achieves yields >85% with minimized side products like N,N-bis(piperidinyl) impurities [4] [8].
Key parameters influencing yield:
Table 1: Key Identifiers of [1,4'-Bipiperidine]-4'-carboxamide Forms
Compound | CAS Number | Molecular Formula | Molecular Weight | Form |
---|---|---|---|---|
Free base | 39633-82-4 | C₁₁H₂₁N₃O | 211.30 g/mol | Solid |
Dihydrochloride | 83732-56-3 or 2098087-82-0 | C₁₁H₂₁N₃O·2HCl | 284.23 g/mol | Crystalline |
Carboxamide installation employs two primary strategies:
Reagent selection directly impacts purity:
Salt formation is critical for pharmaceutical processing. The free base (pKa ~16.23) exhibits poor water solubility (<0.1 mg/mL), limiting bioavailability. Salt formation involves dissolving the free base in anhydrous ethanol with stoichiometric HCl (2.05–2.10 eq). Crystallization at 4°C yields the dihydrochloride as a hygroscopic white solid [1] [5].
Solubility and Stability Advantages:
Property | Free Base | Dihydrochloride |
---|---|---|
Water solubility | <0.1 mg/mL | >50 mg/mL |
Melting point | 129–132°C | >250°C (dec) |
Hygroscopicity | Low | High (requires desiccated storage) |
Room temperature stability | 6 months | >24 months |
Stability is optimized by controlling water content (<0.5% Karl Fischer) and packaging under argon [5].
Scale-up challenges center on impurity management and throughput. A validated route achieves 89% overall yield via:
Table 2: Critical Impurities and Control Methods
Impurity | Structural Origin | Control Strategy | Acceptance Limit |
---|---|---|---|
4-Piperidinone | Incomplete reduction | Hydrogenation pressure >50 psi | <0.05% |
Carboxylic acid | Over-hydrolysis | H₂SO₄ concentration <95% | <0.1% |
Monohydrochloride | Incomplete salt formation | HCl stoichiometry control | <0.15% |
N-Boc derivative | Protecting group residue | Acidic wash protocol | <0.05% |
Purification employs reverse-phase chromatography (C18 column, 10mM ammonium acetate/acetonitrile) for >99.5% purity. Supply chain data indicates consistent global production capacity from vendors (TRC, BLD Pharmatech, Biosynth Carbosynth) with 25kg+ batch validation [1] [4] [5].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: